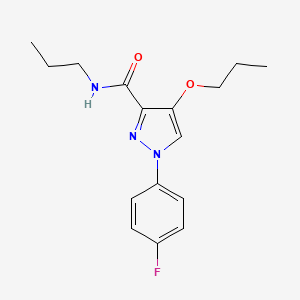

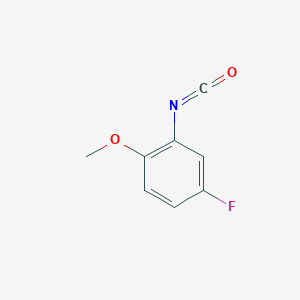

![molecular formula C16H22N4O4 B2435573 5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide CAS No. 2034339-65-4](/img/structure/B2435573.png)

5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide, also known as ADPC, is a heterocyclic compound. It belongs to the family of pyrazolo[1,5-a]pyrimidines (PPs), which have been identified as strategic compounds for optical applications .

Synthesis Analysis

A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The overall yield of the synthesized compounds was between 67-93% .Molecular Structure Analysis

The molecular formula of 5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide is C16H22N4O4, and its molecular weight is 334.376.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide, such as its boiling point, melting point, and density, are not specified in the available sources .科学的研究の応用

Synthesis and Biological Evaluation

Cytotoxic Activity : A study by Hassan et al. (2015) explored the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, revealing their potential cytotoxicity against various human cancer cell lines. This indicates a possible application in cancer research and therapy (Hassan, Hafez, Osman, & Ali, 2015).

Antitubercular Agents : Tang et al. (2015) synthesized a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as new anti-Mycobacterium tuberculosis agents. These compounds exhibited significant in vitro potency, indicating their potential as lead compounds for antitubercular drug discovery (Tang et al., 2015).

Antimicrobial Activities : The work of Gouda et al. (2010) involved synthesizing new thiazole and pyrazole derivatives based on a specific moiety, which exhibited promising antimicrobial activities. This suggests potential applications in the development of new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Fungicidal Activity : Huppatz (1985) described the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, structural analogues of the systemic fungicide carboxin, highlighting their potential in agricultural fungicidal applications (Huppatz, 1985).

Chemical Synthesis and Structural Elucidation

Heterocyclization Directions : Rudenko et al. (2011) explored heterocyclization reactions involving derivatives of 5-aminopyrazoles, leading to the formation of pyrazolo[1,5-a]pyrimidine-7-carboxamides. This study contributes to the understanding of chemical synthesis pathways and mechanisms (Rudenko et al., 2011).

Novel Syntheses of Pyrazolo[3,4-d]Pyrimidines : Hildick and Shaw (1971) presented new syntheses of pyrazolo[3,4-d]pyrimidines, including important antimetabolites like allopurinol. This work adds to the knowledge of synthesizing complex pyrazolopyrimidines (Hildick & Shaw, 1971).

Synthesis of Fluorescence Dyes : Chen et al. (2012) synthesized new tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores. These compounds, exhibiting high fluorescence quantum yields, can be applied in imaging and sensing technologies (Chen et al., 2012).

Safety and Hazards

将来の方向性

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They possess a high impact in medicinal chemistry and have potential applications in scientific experiments. Future research could focus on the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines, and their potential applications .

特性

IUPAC Name |

5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4/c1-4-23-15(24-5-2)10-17-16(22)13-9-18-20-7-6-12(8-14(13)20)19-11(3)21/h6-9,15H,4-5,10H2,1-3H3,(H,17,22)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDARTGMMSWBLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B2435490.png)

![1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2435493.png)

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2435495.png)

![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2435497.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2435499.png)

![Ethyl 4-[[7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2435501.png)

![(E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2435504.png)

![N-benzyl-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2435506.png)

![1-{[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-4-[(2E)-3-(2-furyl)prop-2-enoyl]piperazine](/img/structure/B2435513.png)